

Thermochemical data for Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzo[d][1,3]dioxol-4-ylmethanol*

Cat. No.: *B1333388*

[Get Quote](#)

An In-depth Technical Guide on the Thermochemical Data for Benzo[d]dioxol-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for Benzo[d]dioxol-4-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this guide outlines the established experimental protocols for determining these properties. Furthermore, it presents a hypothetical signaling pathway based on the known biological activities of structurally related benzodioxole derivatives, which include potential anticancer and antioxidant effects.

Thermochemical Data

The following table summarizes the key thermochemical parameters for Benzo[d]dioxol-4-ylmethanol. It is important to note that these values are placeholders and would need to be determined experimentally using the protocols outlined in the subsequent sections.

Table 1: Thermochemical Data for Benzo[d]dioxol-4-ylmethanol

Property	Symbol	Value (kJ/mol)	Method of Determination
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	To be determined	Combustion Calorimetry
Standard Molar Entropy (gas)	$S^\circ(g)$	To be determined	Statistical Thermodynamics (from spectroscopic data) or Calorimetry
Molar Heat Capacity (gas)	$C_p,m^\circ(g)$	To be determined	Differential Scanning Calorimetry (DSC)
Enthalpy of Sublimation	$\Delta_{\text{sub}} H^\circ$	To be determined	Knudsen Effusion Method

Experimental Protocols

Detailed methodologies for the experimental determination of the thermochemical data of Benzo[d]dioxol-4-ylmethanol are described below.

Combustion Calorimetry for Enthalpy of Formation

This protocol details the determination of the standard enthalpy of combustion ($\Delta_c H^\circ$), from which the standard enthalpy of formation ($\Delta_f H^\circ$) can be calculated using Hess's Law.

Apparatus:

- Adiabatic bomb calorimeter
- High-purity oxygen source
- Benzoic acid (as a standard for calibration)
- Pellet press
- Ignition system

- High-precision thermometer

Procedure:

- A pellet of a known mass of Benzo[d]dioxol-4-ylmethanol is prepared.
- The pellet is placed in the sample holder of the bomb calorimeter.
- The bomb is sealed and purged with high-purity oxygen, then pressurized to approximately 30 atm.
- The bomb is placed in the calorimeter, which is filled with a known mass of water.
- The initial temperature of the water is recorded.
- The sample is ignited, and the temperature change of the water is monitored until a maximum is reached.
- The heat capacity of the calorimeter system is determined by combusting a known mass of benzoic acid.
- The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is employed to measure the heat capacity of Benzo[d]dioxol-4-ylmethanol as a function of temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Apparatus:

- Differential Scanning Calorimeter
- Hermetically sealed aluminum pans
- Sapphire standard for heat capacity calibration

Procedure:

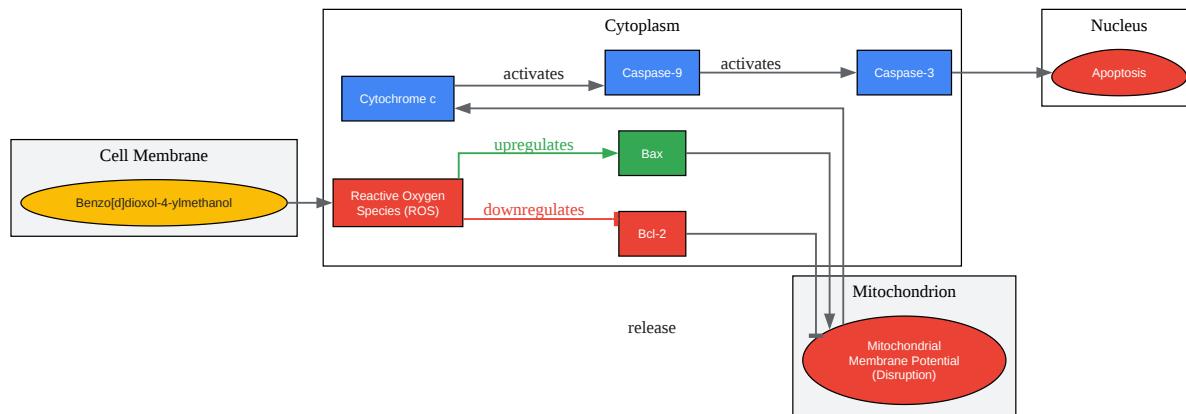
- A known mass of Benzo[d]dioxol-4-ylmethanol is hermetically sealed in an aluminum pan.
- An empty sealed pan is used as a reference.
- The heat capacity of the instrument is calibrated using a sapphire standard.
- The sample and reference pans are placed in the DSC cell.
- A temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10 K/min).
- The difference in heat flow between the sample and the reference is measured as a function of temperature.
- The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.[\[1\]](#)[\[2\]](#)

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is utilized to determine the vapor pressure of solid Benzo[d]dioxol-4-ylmethanol at different temperatures, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- Knudsen effusion cell with a small orifice
- High-vacuum system
- Thermogravimetric analyzer (TGA) or a quartz crystal microbalance (QCM)
- Temperature controller

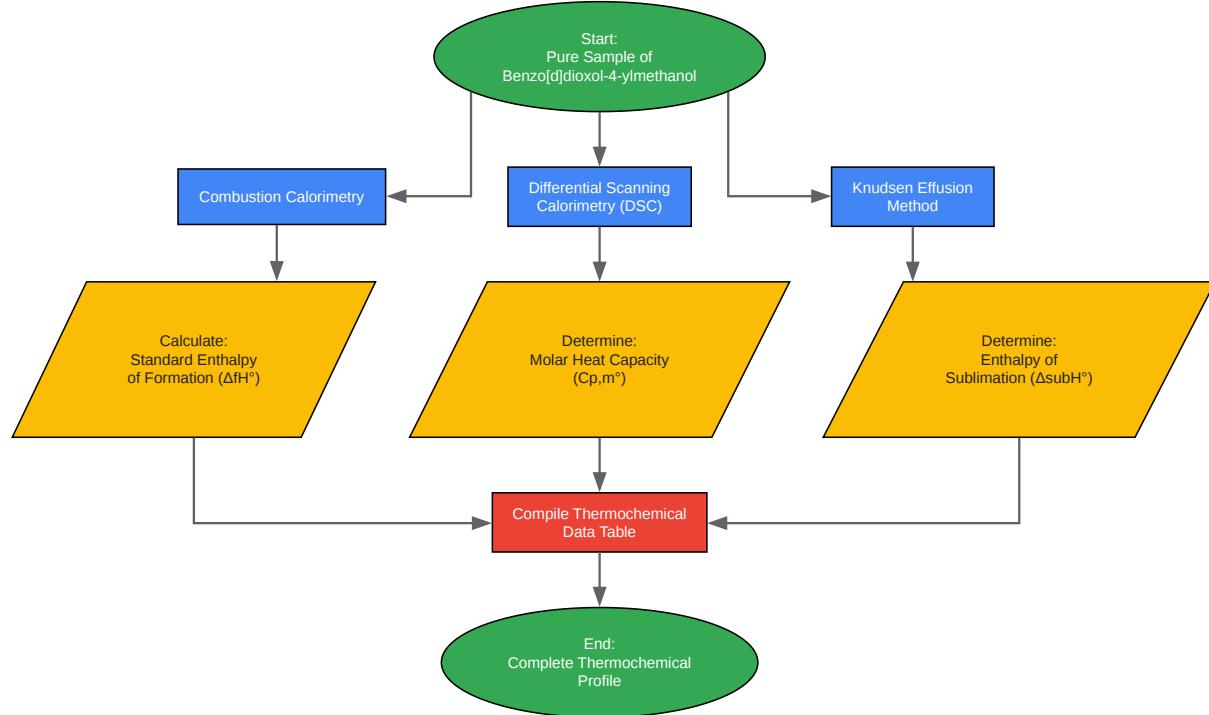

Procedure:

- A known mass of Benzo[d]dioxol-4-ylmethanol is placed in the Knudsen cell.

- The cell is placed in a high-vacuum chamber and heated to a specific temperature.
- The rate of mass loss through the orifice due to sublimation is measured using a TGA or QCM.[5][7][8]
- The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the compound.[7][8][9]
- The experiment is repeated at several different temperatures.
- The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature.

Signaling Pathway Visualization

Based on the reported anticancer and antioxidant activities of benzodioxole derivatives, a hypothetical signaling pathway for Benzo[d]dioxol-4-ylmethanol is proposed.[10][11] This pathway illustrates a potential mechanism of action where the compound induces apoptosis (programmed cell death) in cancer cells through the modulation of key signaling molecules.



[Click to download full resolution via product page](#)

Caption: Hypothetical apoptotic pathway induced by Benzo[d]dioxol-4-ylmethanol.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the complete thermochemical characterization of Benzo[d]dioxol-4-ylmethanol.

[Click to download full resolution via product page](#)

Caption: Workflow for the thermochemical characterization of a solid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. mse.ucr.edu [mse.ucr.edu]
- 3. youtube.com [youtube.com]
- 4. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. researchgate.net [researchgate.net]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. pragolab.cz [pragolab.cz]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. staff-beta.najah.edu [staff-beta.najah.edu]
- To cite this document: BenchChem. [Thermochemical data for Benzo[d]dioxol-4-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1333388#thermochemical-data-for-benzo-d-dioxol-4-ylmethanol\]](https://www.benchchem.com/product/b1333388#thermochemical-data-for-benzo-d-dioxol-4-ylmethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com